Structural Uniqueness: Meta- vs. Para-Methoxy Substitution
The compound incorporates a 3-methoxyphenoxy moiety linked via a thioether to the 2-position of a 5-methyl-benzimidazole core. This exact substitution pattern is absent from the publicly cataloged chemical space (PubChem, ChEMBL). While closely related analogs such as 2-((2-(4-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole (para-methoxy isomer) and 2-((2-(3-ethoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole (ethoxy homolog) are listed as comparator compounds, no bioactivity data for these analogs have been published in primary literature . In the broader 2-thiol benzimidazole SAR landscape, the position of the methoxy substituent (meta vs. para) on the phenyl ring has been shown to modulate target potency and selectivity through altered electron density and steric interactions [1].
| Evidence Dimension | Structural differentiation: methoxy position and alkyl linker composition |
|---|---|
| Target Compound Data | 3-methoxyphenoxyethyl thioether at 2-position; 5-methyl on benzimidazole |
| Comparator Or Baseline | 2-((2-(4-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole (para isomer); 2-((2-(3-ethoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole (ethoxy homolog); 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-ethyl-1H-benzo[d]imidazole (5-ethyl analog) |
| Quantified Difference | No quantitative bioactivity comparison data available. Structural difference: meta-OCH3 vs. para-OCH3 (positional isomerism); OCH3 vs. OCH2CH3 (homologation); 5-CH3 vs. 5-CH2CH3 (homologation). |
| Conditions | SAR inference drawn from benzimidazole-2-thiol chemotype literature (in vitro enzymatic and cellular assays) [1]. |
Why This Matters
For procurement decisions in SAR expansion programs, the meta-methoxy substitution pattern offers a distinct electronic and steric profile compared to the para isomer, potentially yielding divergent selectivity profiles that justify synthesis and screening of this specific compound rather than purchasing the commercially available para analog.
- [1] Li Hongxia, Qian Yumei, Wang Haichao, Shan Lingling. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. Chemistry, 2019, 82(10): 909-916. View Source
